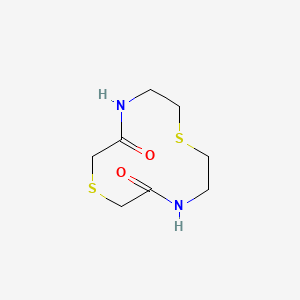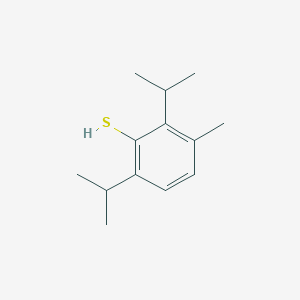
3-Methyl-2,6-di(propan-2-yl)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,6-di(propan-2-yl)benzenethiol is an organic compound with the molecular formula C13H20S It is a derivative of benzenethiol, characterized by the presence of two isopropyl groups and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-di(propan-2-yl)benzenethiol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzenethiol with isopropyl halides in the presence of a strong base such as sodium hydroxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,6-di(propan-2-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original thiol compound.
Substitution: Various substituted benzenethiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,6-di(propan-2-yl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,6-di(propan-2-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to potential biological effects. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di(propan-2-yl)benzenethiol: Lacks the methyl group at the 3-position.
3-Methylbenzenethiol: Lacks the isopropyl groups at the 2 and 6 positions.
2,4-Di(propan-2-yl)benzenethiol: Isopropyl groups are at different positions on the benzene ring.
Uniqueness
3-Methyl-2,6-di(propan-2-yl)benzenethiol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of both isopropyl groups and a methyl group provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93138-43-3 |
|---|---|
Molekularformel |
C13H20S |
Molekulargewicht |
208.36 g/mol |
IUPAC-Name |
3-methyl-2,6-di(propan-2-yl)benzenethiol |
InChI |
InChI=1S/C13H20S/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h6-9,14H,1-5H3 |
InChI-Schlüssel |
CWEJQKQWZFZSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)S)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
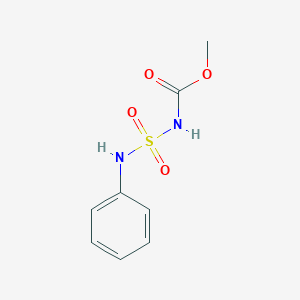


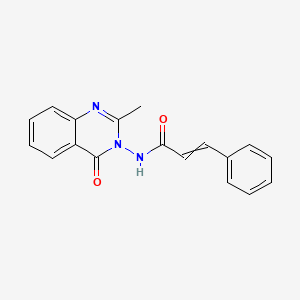
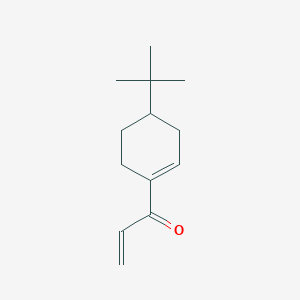
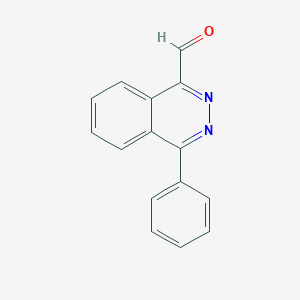
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
